N-(4-Ethylphenyl)-4,4,6-trimethyl-5,6-dihydro-4H-1,3-oxazin-2-amine
Description
N-(4-Ethylphenyl)-4,4,6-trimethyl-5,6-dihydro-4H-1,3-oxazin-2-amine: is a synthetic organic compound that belongs to the class of oxazines Oxazines are heterocyclic compounds containing one oxygen and one nitrogen atom in a six-membered ring
Properties
CAS No. |
62642-84-6 |
|---|---|
Molecular Formula |
C15H22N2O |
Molecular Weight |
246.35 g/mol |
IUPAC Name |
N-(4-ethylphenyl)-4,4,6-trimethyl-5,6-dihydro-1,3-oxazin-2-amine |
InChI |
InChI=1S/C15H22N2O/c1-5-12-6-8-13(9-7-12)16-14-17-15(3,4)10-11(2)18-14/h6-9,11H,5,10H2,1-4H3,(H,16,17) |
InChI Key |
GOISKFZYPAFGGT-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)NC2=NC(CC(O2)C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Ethylphenyl)-4,4,6-trimethyl-5,6-dihydro-4H-1,3-oxazin-2-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-ethylphenylamine with a suitable oxazine precursor in the presence of a catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained between 60-80°C to facilitate the cyclization process .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations. This ensures the efficient production of this compound on a large scale .
Chemical Reactions Analysis
Types of Reactions: N-(4-Ethylphenyl)-4,4,6-trimethyl-5,6-dihydro-4H-1,3-oxazin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxazine derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield amine derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed:
Oxidation: Oxazine derivatives with additional oxygen functionalities.
Reduction: Amine derivatives with reduced nitrogen functionalities.
Substitution: Compounds with substituted functional groups replacing the ethylphenyl group.
Scientific Research Applications
N-(4-Ethylphenyl)-4,4,6-trimethyl-5,6-dihydro-4H-1,3-oxazin-2-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-Ethylphenyl)-4,4,6-trimethyl-5,6-dihydro-4H-1,3-oxazin-2-amine involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
- N-(4-Methylphenyl)-4,4,6-trimethyl-5,6-dihydro-4H-1,3-oxazin-2-amine
- N-(4-Phenyl)-4,4,6-trimethyl-5,6-dihydro-4H-1,3-oxazin-2-amine
- N-(4-Isopropylphenyl)-4,4,6-trimethyl-5,6-dihydro-4H-1,3-oxazin-2-amine
Comparison: N-(4-Ethylphenyl)-4,4,6-trimethyl-5,6-dihydro-4H-1,3-oxazin-2-amine is unique due to the presence of the ethylphenyl group, which imparts specific chemical and biological properties. Compared to its analogs with different substituents, this compound may exhibit distinct reactivity and bioactivity profiles, making it valuable for specific applications .
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